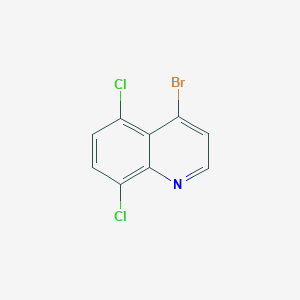

4-Bromo-5,8-dichloroquinoline

Descripción general

Descripción

4-Bromo-5,8-dichloroquinoline is a useful research compound. Its molecular formula is C9H4BrCl2N and its molecular weight is 276.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Bromo-5,8-dichloroquinoline is a synthetic compound that belongs to the quinoline family, recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClN, with a molecular weight of approximately 265.5 g/mol. Its structure is characterized by a bicyclic arrangement comprising a benzene ring fused to a pyridine ring, with bromine and chlorine substituents that enhance its reactivity and biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This suggests potential applications in pharmacology and toxicology .

- Antimicrobial Activity : Studies indicate that derivatives of quinoline compounds exhibit significant antimicrobial properties, which may extend to this compound. The presence of halogen atoms enhances the compound's ability to disrupt microbial cell functions .

- Anticancer Properties : Preliminary research indicates that this compound may inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 4-Bromo-7,8-dichloroquinoline | Different substitution pattern | Potentially different biological activities |

| 7-Bromo-3,4-dichloroquinoline | Varying halogen positions | Variability in reactivity |

| 6-Bromo-8-chloroquinoline | Similar halogen presence but different positions | Distinct chemical behavior due to position changes |

| 3-Bromo-4,5,7-trichloroquinoline | Additional chlorine substituent | Increased reactivity due to more halogens |

This table illustrates how variations in halogen positioning can influence the biological activity and reactivity of quinoline derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of quinoline derivatives, including this compound:

- Antimalarial Activity : Research has shown that certain quinoline derivatives exhibit potent antimalarial effects against Plasmodium falciparum, the causative agent of malaria. The mechanism often involves interference with heme polymerization .

- Anticancer Screening : A study screened multiple quinoline derivatives for anticancer properties using a panel of human cancer cell lines. The results indicated that compounds sharing structural features with this compound displayed significant cytotoxicity against drug-resistant strains .

- Synergistic Effects : Investigations into the synergistic effects of quinoline derivatives with established anticancer drugs revealed promising interactions that could enhance therapeutic efficacy .

Análisis De Reacciones Químicas

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at position 4 serves as a primary site for palladium-catalyzed cross-coupling reactions due to its favorable leaving-group properties.

Suzuki-Miyaura Coupling

4-Bromo-5,8-dichloroquinoline reacts with arylboronic acids under Pd catalysis to form biaryl derivatives. For example:

-

Reagents : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv.), arylboronic acid (1.2 equiv.)

-

Conditions : Dioxane/water (4:1), 90°C, 12–24 hours

This reaction retains the 5,8-dichloro substituents, enabling further functionalization at those positions.

Nucleophilic Aromatic Substitution

Chlorine atoms at positions 5 and 8 exhibit differential reactivity in nucleophilic substitution, influenced by steric and electronic factors.

Amination at C8

The chlorine at C8 reacts preferentially with amines under catalytic conditions:

-

Catalyst : Pd₂(dba)₃ (3 mol%), DavePhos (6 mol%)

-

Conditions : Toluene, 100°C, 24 hours

Selectivity Trends :

| Position | Reactivity | Rationale |

|---|---|---|

| C8 | High | Reduced steric hindrance compared to C5 |

| C5 | Low | Proximity to bulky bromine at C4 slows substitution |

Sequential Functionalization Pathways

The compound’s halogenated positions allow stepwise derivatization:

Example Pathway :

-

Suzuki Coupling at C4 : Introduce aryl groups (e.g., phenyl) .

-

Amination at C8 : Replace Cl with amines (e.g., morpholine) .

-

C5 Halogen Retention : Preserve C5-Cl for downstream applications (e.g., antimicrobial agents).

Optimized Conditions for Diamination :

-

Catalyst : Pd(OAc)₂ (5 mol%), XantPhos (10 mol%)

-

Solvent : 1,4-Dioxane, 120°C, 48 hours

Halogen Exchange Reactions

Bromine at C4 can undergo halogen exchange under radical or ionic conditions:

Bromine-to-Fluorine Conversion

Propiedades

IUPAC Name |

4-bromo-5,8-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-3-4-13-9-7(12)2-1-6(11)8(5)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDIYVBYMWRXDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C(=CC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653687 | |

| Record name | 4-Bromo-5,8-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-38-7 | |

| Record name | 4-Bromo-5,8-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.